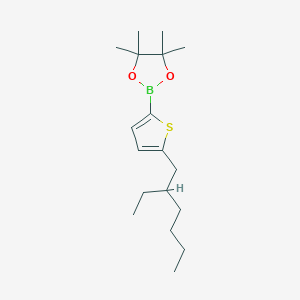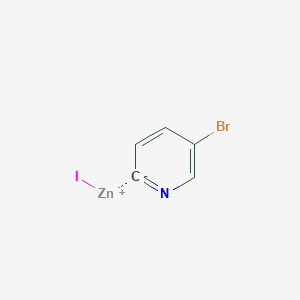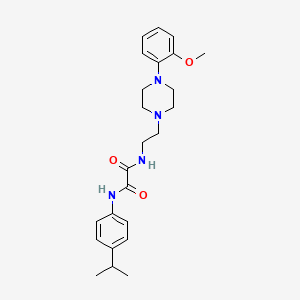
2-(5-(2-Ethylhexyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-(2-Ethylhexyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound . It is also known as “4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane” or "4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a study reported a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A 1 –A 2)-type copolymers .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple functional groups. The compound contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The compound also contains an ethylhexyl group, which is a long alkyl chain, and a dioxaborolane group, which is a cyclic structure containing boron, oxygen, and carbon atoms .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been used in the construction of sulfone-based dual acceptor 1-2 (A 1 –A 2)-type copolymers . The compound’s sulfide group can be oxidized, and this property has been utilized in the synthesis of these copolymers .
Wissenschaftliche Forschungsanwendungen
Photocatalytic Hydrogen Evolution
This compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h−1 g−1 and 473 μmol h−1 (6 mg) under visible-light illumination . This shows its potential in enhancing the efficiency of photocatalytic hydrogen evolution .
Organic Solar Cells
The compound is used in the synthesis of bis (thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers . These polymers have shown significant interest due to their tuneable optoelectronic properties with a narrow band gap in organic electronic applications . Devices fabricated by solution-processable deposition of active layer achieved a PCE of 3.82% .
Light-Emitting Diodes
The compound is used in the synthesis of donor-acceptor polymers, which have received significant interest due to their tuneable optoelectronic properties in organic electronic applications, such as light-emitting diodes .
Electrochromic Devices
The compound is used in the synthesis of donor-acceptor polymers, which have received significant interest due to their tuneable optoelectronic properties in organic electronic applications, such as electrochromic devices .
Field-Effect Transistors
The compound is used in the synthesis of donor-acceptor polymers, which have received significant interest due to their tuneable optoelectronic properties in organic electronic applications, such as field-effect transistors .
Direct C-H Arylation Polymerization
The compound is used in the synthesis of bis (thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers via direct C-H arylation polymerization . This methodology was applied to the synthesis of polymer by adding one donor unit followed by a second donor unit after the due course .
Zukünftige Richtungen
The compound and its derivatives have potential applications in the field of organic photovoltaics . Future research could focus on optimizing the properties of these compounds to improve the efficiency of organic solar cells . Additionally, the synthesis of these compounds could be further optimized to increase yield and reduce costs .
Eigenschaften
IUPAC Name |
2-[5-(2-ethylhexyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BO2S/c1-7-9-10-14(8-2)13-15-11-12-16(22-15)19-20-17(3,4)18(5,6)21-19/h11-12,14H,7-10,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQJWALJWJYJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(CC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2661296.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone](/img/structure/B2661298.png)

![ethyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate](/img/structure/B2661300.png)



![Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2661307.png)
![(Z)-methyl 2-(1-(9-methyl-4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2661309.png)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2661311.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptan-1-yl]propanoic acid](/img/structure/B2661313.png)
![3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2661314.png)
![6,12-Dimethyl-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2661316.png)
